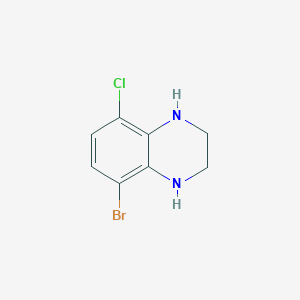
BM635 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BM635 (hydrochloride) is a small molecule known for its outstanding anti-mycobacterial activity. It is an inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. The compound has shown significant potential in combating tuberculosis, particularly against drug-resistant strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BM635 (hydrochloride) is synthesized through a series of chemical reactions involving the central pyrrole coreThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of BM635 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
BM635 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BM635 (hydrochloride) include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of BM635 (hydrochloride) with different functional groups. These derivatives are often evaluated for their biological activity to identify the most potent compounds .
Wissenschaftliche Forschungsanwendungen
BM635 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrole-based molecules.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: Utilized in the development of new anti-mycobacterial drugs and formulations .
Wirkmechanismus
BM635 (hydrochloride) exerts its effects by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3), which is involved in the transport of mycolic acids across the bacterial cell membrane. By blocking this protein, BM635 (hydrochloride) disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death. The compound’s molecular targets and pathways are primarily associated with the inhibition of mycolic acid transport and cell wall integrity .
Vergleich Mit ähnlichen Verbindungen
BM635 (hydrochloride) is unique compared to other similar compounds due to its high potency and specificity for MmpL3. Similar compounds include:
BM212: Another MmpL3 inhibitor with similar anti-mycobacterial activity.
BM635 mesylate: A salt form of BM635 with improved bioavailability.
BM635 phosphoric acid: Another salt form with enhanced solubility and stability .
BM635 (hydrochloride) stands out due to its superior pharmacokinetic properties and efficacy in preclinical models of tuberculosis .
Eigenschaften
Molekularformel |
C25H30ClFN2O |
|---|---|
Molekulargewicht |
429.0 g/mol |
IUPAC-Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C25H29FN2O.ClH/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;/h4-11,16,18H,12-15,17H2,1-3H3;1H |
InChI-Schlüssel |
JUVYBPYTCHPFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
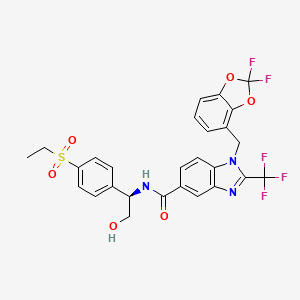
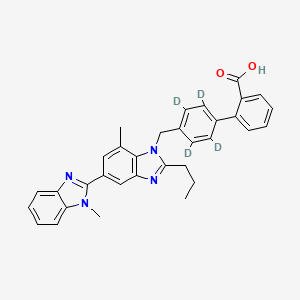

![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
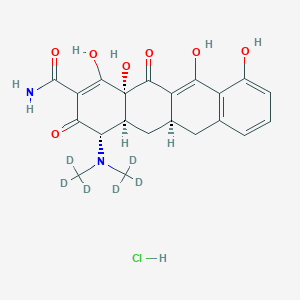
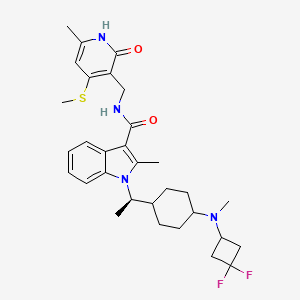
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)


